molecular formula C11H13BrN2 B1661758 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 947533-70-2

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Katalognummer: B1661758
CAS-Nummer: 947533-70-2
Molekulargewicht: 253.14
InChI-Schlüssel: STLSIILTXHRBDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the direct functionalization through radical reactions, which can be achieved using transition metal catalysis, metal-free oxidation, or photocatalysis strategies . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include transition metal catalysts, oxidizing agents like potassium persulfate, and reducing agents. The reaction conditions often involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways in biological systems. For example, imidazo[1,2-a]pyridine derivatives have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features can make it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

947533-70-2

Molekularformel

C11H13BrN2

Molekulargewicht

253.14

IUPAC-Name

7-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9/h4-7H,1-3H3

InChI-Schlüssel

STLSIILTXHRBDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br

Kanonische SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.